6-Methylindole
Overview
Description
6-Methylindole is an organic compound belonging to the indole family, characterized by a methyl group attached to the sixth position of the indole ring. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is known for its distinct odor and is used in the synthesis of various biologically active compounds .
Mechanism of Action
Target of Action
Indole derivatives, including 6-methylindole, are known to interact with various receptors and enzymes
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
This compound, like other indole derivatives, is involved in several biochemical pathways. Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in cell biology and have various biologically vital properties . The specific pathways affected by this compound and their downstream effects require further investigation.
Pharmacokinetics
A study on a series of methylindole analogs suggests that cytotoxicity in human hepatocytes can be predicted based on the formation of glutathione (gsh) conjugates and/or time-dependent inhibition (tdi) against major cytochrome p450 (p450) enzymes in human liver microsomes . More research is needed to outline the ADME properties of this compound and their impact on bioavailability.
Result of Action
Indole derivatives are known to have various biological effects, including antitumor, antibacterial, antiviral, and antifungal activities . The specific effects of this compound’s action are subjects of ongoing research.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system where this compound is present can all impact its action
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylindole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl ketones under acidic conditions to form the indole ring . Another method includes the cyclization of ortho-nitrotoluene derivatives followed by reduction and cyclization steps .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Methylindole undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly occurs at the C-3 position of the indole ring due to the electron-rich nature of the indole system.
Oxidation: Can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Typically involves reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed:
Electrophilic Substitution: Produces halogenated, nitrated, or sulfonated indole derivatives.
Oxidation: Forms indole-3-carboxylic acids.
Reduction: Results in aminoindole derivatives.
Scientific Research Applications
6-Methylindole has diverse applications in scientific research:
Comparison with Similar Compounds
Indole: The parent compound of 6-Methylindole, lacking the methyl group at the sixth position.
5-Methylindole: Similar structure but with the methyl group at the fifth position.
7-Methylindole: Methyl group attached at the seventh position.
Uniqueness of this compound: this compound’s unique position of the methyl group influences its chemical reactivity and biological activity. This positional isomerism can lead to different binding affinities and selectivities in biological systems, making it a valuable compound for specific applications .
Properties
IUPAC Name |
6-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYNOPPOVKYGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187789 | |
Record name | 1H-Indole, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-02-8 | |
Record name | 6-Methyl-H-indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYL-H-INDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTM6OJZ56S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.